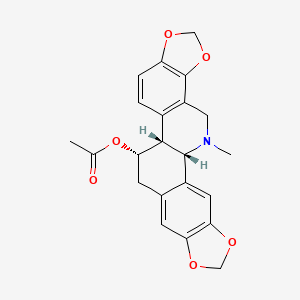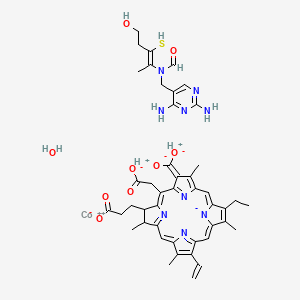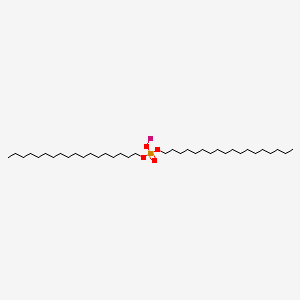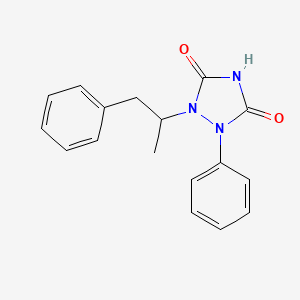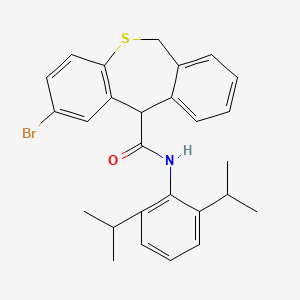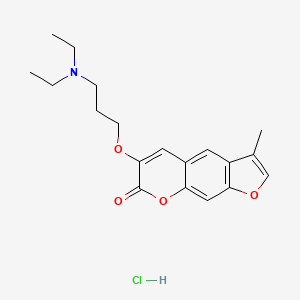![molecular formula C60H33AlN6O15S3 B12769176 aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate CAS No. 75431-69-5](/img/structure/B12769176.png)
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate: is a complex organic compound with a molecular formula of C60H33AlN6O15S3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate typically involves the reaction of quinacridone derivatives with aluminum salts under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and acetone. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinacridone derivatives, while reduction may produce dihydroquinolino compounds .
Scientific Research Applications
Chemistry: In chemistry, aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is used as a precursor for synthesizing other complex organic compounds.
Biology: In biology, this compound is explored for its potential use in biological assays and as a fluorescent marker due to its unique optical properties .
Medicine: In medicine, research is ongoing to investigate the potential therapeutic applications of this compound, including its use as an anticancer agent and in drug delivery systems .
Industry: In industry, this compound is used in the production of dyes and pigments due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Quinacridone: A related compound with similar structural properties and applications in dyes and pigments.
Aluminum quinacridone-2-sulfonate: Another similar compound with comparable chemical properties and uses.
Uniqueness: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is unique due to its specific structural configuration and the presence of both aluminum and sulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
75431-69-5 |
|---|---|
Molecular Formula |
C60H33AlN6O15S3 |
Molecular Weight |
1201.1 g/mol |
IUPAC Name |
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate |
InChI |
InChI=1S/3C20H12N2O5S.Al/c3*23-19-11-3-1-2-4-15(11)21-17-9-14-18(8-13(17)19)22-16-6-5-10(28(25,26)27)7-12(16)20(14)24;/h3*1-9H,(H,21,23)(H,22,24)(H,25,26,27);/q;;;+3/p-3 |
InChI Key |
YQDDVIKRGHXRCN-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


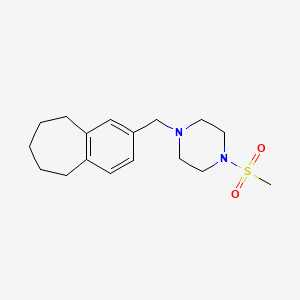
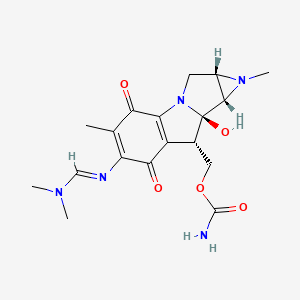
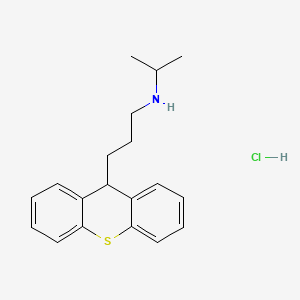
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
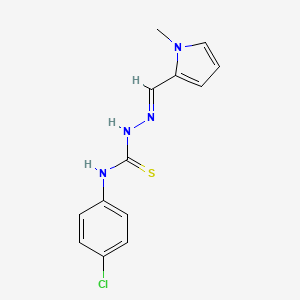
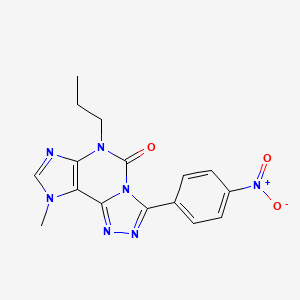

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
